4,4-Diethylpyrrolidin-2-one

描述

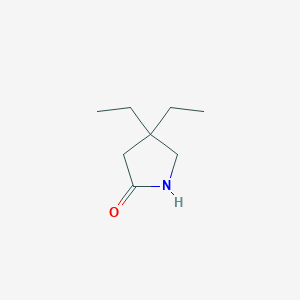

4,4-Diethylpyrrolidin-2-one is a five-membered lactam (pyrrolidinone) featuring two ethyl substituents at the 4-position of the nitrogen-containing heterocyclic ring. This compound belongs to the pyrrolidine family, which is widely utilized in pharmaceutical and fine chemical synthesis due to its structural versatility and bioactivity . Notably, this compound is listed as discontinued by CymitQuimica, though high-purity batches (95%) were previously available .

属性

IUPAC Name |

4,4-diethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-8(4-2)5-7(10)9-6-8/h3-6H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEMADCQUAAWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4,4-diethyl-1,5-diaminopentane under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the pyrrolidinone ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .

化学反应分析

Types of Reactions: 4,4-Diethylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the lactam to the corresponding amine.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 4,4-Diethylpyrrolidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4,4-Diethylpyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of polymers and other materials.

作用机制

The mechanism of action of 4,4-Diethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

相似化合物的比较

Structural and Functional Differences

The table below summarizes key structural features and properties of 4,4-diethylpyrrolidin-2-one and its analogs:

Physicochemical Properties

- Lipophilicity : Ethyl substituents in this compound increase logP compared to methyl or hydroxyl analogs, impacting drug absorption and metabolism.

- Steric Effects : Bulkier ethyl groups may hinder reactions at the 4-position, whereas methyl or hydroxyl analogs offer more accessible reactive sites .

Research Findings and Industrial Relevance

- Synthetic Utility: Pyrrolidinones serve as intermediates in complex molecules, such as pyrido[1,2-a]pyrimidin-4-one derivatives in patent applications .

- Quality Control: Suppliers like 960化工网 emphasize stringent quality management for pyrrolidinones, ensuring reliability in pharmaceutical research .

- Catalytic Applications: Ru-based catalysts enable efficient synthesis of dimethylpyrrolidinones, underscoring the importance of reaction conditions in optimizing yields .

生物活性

4,4-Diethylpyrrolidin-2-one, a compound belonging to the pyrrolidine family, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's potential therapeutic applications, mechanisms of action, and associated biological effects.

Overview of this compound

This compound is characterized by its unique pyrrolidine structure, which contributes to its varied biological properties. The compound has been investigated for its roles in pharmacology and medicinal chemistry, particularly in the context of drug development.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various pyrrolidine derivatives, it was found that certain modifications to the pyrrolidine ring enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | 12.5 |

| Reference Compound A | Antibacterial | 15.0 |

| Reference Compound B | Antibacterial | 10.0 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible application in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored through various assays. Notably, it has shown efficacy against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.0 |

| HeLa | 6.5 |

| A549 (Lung) | 10.0 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound has been shown to bind to various receptors involved in neurotransmission, potentially influencing mood and behavior.

- Enzyme Inhibition : It acts as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.

- Transporter Interaction : Studies indicate that it interacts with neurotransmitter transporters (e.g., DAT and SERT), affecting dopamine and serotonin levels in the brain.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 12.5 µM, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Treatment

A study involving human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the mitochondrial pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。